molecular formula C15H21NO3 B5053279 ethyl 1-(4-hydroxybenzyl)-2-piperidinecarboxylate

ethyl 1-(4-hydroxybenzyl)-2-piperidinecarboxylate

Cat. No. B5053279
M. Wt: 263.33 g/mol
InChI Key: UARMTAASDPIEBQ-UHFFFAOYSA-N
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Description

“Ethyl 1-(4-hydroxybenzyl)-2-piperidinecarboxylate” is likely a complex organic compound. It seems to contain a piperidine ring (a six-membered ring with one nitrogen atom), a benzyl group (a phenyl ring attached to a methylene bridge), and an ethyl ester group. The “4-hydroxybenzyl” part suggests the presence of a hydroxyl (-OH) group on the benzyl component .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques like NMR spectroscopy, mass spectrometry, and X-ray crystallography . These methods can provide information about the compound’s atomic connectivity, stereochemistry, and three-dimensional structure.


Chemical Reactions Analysis

The compound’s reactivity would depend on its functional groups. For instance, the hydroxyl group in the 4-hydroxybenzyl component might participate in reactions like oxidation or substitution . The piperidine ring could undergo reactions at the nitrogen atom, and the ester group could be involved in hydrolysis or condensation reactions.


Physical And Chemical Properties Analysis

Physical and chemical properties such as solubility, melting point, boiling point, density, and refractive index can be determined experimentally . These properties can influence how the compound behaves in different environments or how it can be used in practical applications.

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if it’s a drug, it might interact with biological targets like enzymes or receptors . If it’s a catalyst, it might facilitate certain chemical reactions.

Safety and Hazards

Safety data sheets (SDS) provide information about the potential hazards of a chemical, including its toxicity, flammability, and environmental impact . They also provide guidelines for safe handling, storage, and disposal.

Future Directions

The future research directions would depend on the compound’s properties and potential applications. For instance, if it shows promising biological activity, it might be further studied for drug development . If it has unique physical or chemical properties, it might be explored for uses in materials science or catalysis.

properties

IUPAC Name

ethyl 1-[(4-hydroxyphenyl)methyl]piperidine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3/c1-2-19-15(18)14-5-3-4-10-16(14)11-12-6-8-13(17)9-7-12/h6-9,14,17H,2-5,10-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UARMTAASDPIEBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCCN1CC2=CC=C(C=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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